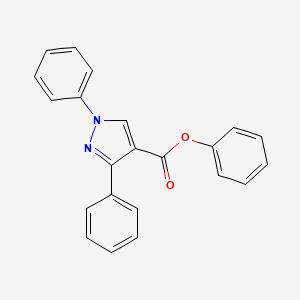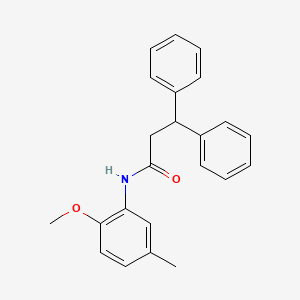![molecular formula C18H18N2O3 B5801540 N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide, also known as AA-NH2, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cancer cell growth. N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDAC activity, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been shown to have both biochemical and physiological effects. Biochemically, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide inhibits HDAC activity, leading to changes in gene expression and cell cycle regulation. Physiologically, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been shown to induce apoptosis in cancer cells, leading to cell death and tumor regression.
実験室実験の利点と制限
One of the advantages of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide for lab experiments is its high purity, which allows for accurate and reproducible results. N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide is its potential toxicity, which can limit its use in certain experiments. Additionally, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide may not be effective against all types of cancer cells, which can limit its potential applications.
将来の方向性
There are several future directions for research on N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide. One direction is to further investigate its mechanism of action and identify specific targets for cancer therapy. Another direction is to design and synthesize new analogs of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide with improved pharmacological properties, such as increased potency and selectivity. Additionally, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide could be used as a tool to study protein-ligand interactions and to identify new drug targets in chemical biology. Finally, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide could be studied in combination with other drugs or therapies to enhance its anticancer effects.
合成法
The synthesis of N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide involves the reaction of 4-(allyloxy)benzoyl chloride with N-(3-aminophenyl) acetamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide in high purity.
科学的研究の応用
N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has shown potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties. In chemical biology, N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide has been used as a tool to study protein-ligand interactions and to identify new drug targets.
特性
IUPAC Name |
N-(3-acetamidophenyl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-11-23-17-9-7-14(8-10-17)18(22)20-16-6-4-5-15(12-16)19-13(2)21/h3-10,12H,1,11H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCLTZKEUWATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5801461.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)
![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)


![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)
![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)



![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)